1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene
Overview
Description
1,3-Bis-(1-naphthyl)-5-(2-naphthyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C36H24 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Glass-Forming Materials
1,3-Di(1-naphthyl)-5-(2-naphthyl)benzene and its derivatives have been studied for their ability to form supercooled liquids and glasses. Their moderate energy barriers for interconversion of atropisomers result in a propensity to form organic glasses rather than undergoing crystallization. These materials enable detailed studies of the physical properties of organic glasses and molecular diffusion in condensed phases (Bonvallet et al., 2007).
Supercooling and Glass Formation
Isomeric 1,3,5-Tris(naphthyl)benzenes, including 1,3-Di(1-naphthyl)-5-(2-naphthyl)benzene, have shown the ability to easily supercool and form glasses on cooling from the melt. Their synthesis involves Suzuki cross-coupling reactions, and variable-temperature 13C NMR studies have revealed insights into their rotational barriers and molecular behavior (Whitaker & McMahon, 1996).
Photophysical Properties
These compounds, including 1,3-Di(1-naphthyl)-5-(2-naphthyl)benzene, have been the subject of photophysical characterization due to their high chemical and photophysical stability and high quantum yield, making them promising for technological applications. Theoretical and experimental investigations have provided a detailed understanding of their fluorescence behavior and excited-state dynamics (Bocchinfuso et al., 2009).
Properties
IUPAC Name |
1-(3-naphthalen-1-yl-5-naphthalen-2-ylphenyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24/c1-2-12-28-21-29(20-19-25(28)9-1)30-22-31(35-17-7-13-26-10-3-5-15-33(26)35)24-32(23-30)36-18-8-14-27-11-4-6-16-34(27)36/h1-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSQKZMGGJJLRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573135 | |
Record name | 1,1'-[5-(Naphthalen-2-yl)-1,3-phenylene]dinaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173678-08-5 | |
Record name | 1,1'-[5-(Naphthalen-2-yl)-1,3-phenylene]dinaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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